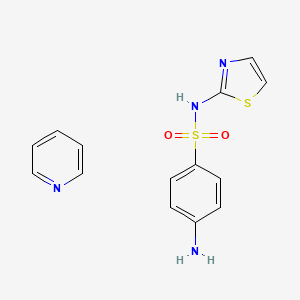

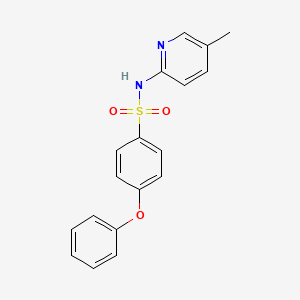

Sulfathiazole-pyridine (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfathiazole-pyridine (1/1) is a crystalline adduct formed by the combination of sulfathiazole and pyridine in a 1:1 molar ratio. Sulfathiazole is a well-known sulfonamide antibiotic, while pyridine is a basic heterocyclic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of sulfathiazole-pyridine (1/1) involves the crystallization of sulfathiazole with pyridine. Two polymorphs of the adduct have been reported, which can be obtained from solutions containing different ratios of n-propanol and pyridine . The adducts can also be formed by the contact of pure solid sulfathiazole with pyridine vapor .

Industrial Production Methods

While specific industrial production methods for sulfathiazole-pyridine (1/1) are not extensively documented, the general approach involves controlled crystallization from solvent mixtures. The choice of solvents and their ratios plays a crucial role in determining the polymorphic form of the adduct .

Análisis De Reacciones Químicas

Types of Reactions

Sulfathiazole-pyridine (1/1) primarily undergoes crystallization and polymorphic transformations. The adduct can decompose in air, initially forming the metastable polymorph I of sulfathiazole, and eventually converting to the stable sulfathiazole-III .

Common Reagents and Conditions

The formation of the adduct typically involves solvents like n-propanol and pyridine. The crystallization process is influenced by the solvent ratios and the presence of pyridine vapor .

Major Products Formed

The major products formed from the reactions involving sulfathiazole-pyridine (1/1) are the different polymorphs of sulfathiazole, depending on the crystallization conditions .

Aplicaciones Científicas De Investigación

Sulfathiazole-pyridine (1/1) has several scientific research applications:

Pharmaceuticals: The adduct is studied for its potential use in drug formulations due to the antimicrobial properties of sulfathiazole.

Materials Science: The unique crystalline structure of the adduct makes it a subject of interest in the study of crystal engineering and polymorphism.

Analytical Chemistry: The adduct can be used in spectrophotometric methods for the estimation of sulfathiazole in pharmaceutical preparations.

Mecanismo De Acción

The mechanism of action of sulfathiazole-pyridine (1/1) is primarily attributed to the sulfathiazole component. Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparación Con Compuestos Similares

Similar Compounds

Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.

Sulfamethizole: A sulfonamide that also inhibits dihydropteroate synthetase.

Propiedades

Número CAS |

847835-86-3 |

|---|---|

Fórmula molecular |

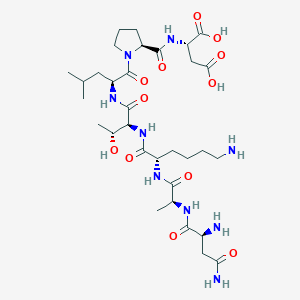

C14H14N4O2S2 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide;pyridine |

InChI |

InChI=1S/C9H9N3O2S2.C5H5N/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;1-2-4-6-5-3-1/h1-6H,10H2,(H,11,12);1-5H |

Clave InChI |

JFMKAJYTBPDNEY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC=C1.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)

![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)

![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)

![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)